molecular formula C13H16ClN5O4 B018028 ((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 24639-06-3

((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No. B018028
CAS RN: 24639-06-3
M. Wt: 341.75 g/mol
InChI Key: AODJHWXFBKXJBT-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions that meticulously build up the molecule's structure. For instance, reactions of ethyl 4-oxoalkanoates with aminopropanol and aminoethanol in dry methanol have been used to form bicyclic lactams, showcasing a method that could be analogously applied to the synthesis of complex purine derivatives (Wedler et al., 1992).

Molecular Structure Analysis

Molecular structure analysis often relies on X-ray crystallography, NMR, and other spectroscopic methods. For example, novel series of amino acid ester derivatives have been synthesized, with their molecular structures correlated with geometrical parameters obtained from X-ray analyses, demonstrating the importance of these techniques in understanding molecular conformations (El‐Faham et al., 2016).

Chemical Reactions and Properties

Chemical properties of a molecule determine its reactivity and interaction with other compounds. The reactivity of ethyl 4-oxoalkanoates in forming bicyclic lactams under specific conditions is an example of understanding chemical reactions at a molecular level (Wedler et al., 1992).

Physical Properties Analysis

Physical properties, such as melting points, boiling points, solubility, and crystal structure, provide essential insights into the compound's behavior under various conditions. The synthesis and crystal structure analysis of related compounds offer a methodological basis for investigating these properties in complex molecules (Li et al., 2001).

Scientific Research Applications

Anti-inflammatory Applications

Research on similar structures, such as N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, has indicated potential anti-inflammatory applications. These compounds have been synthesized and evaluated for their anti-inflammatory activities using models like xylene-induced ear edema in mice. Some derivatives showed significant inhibition of inflammation, even outperforming standard drugs like aspirin in certain cases. A QSAR analysis further supported the potential of these derivatives as anti-inflammatory agents (Xiangmin Li et al., 2008).

Antiviral Applications

Certain polycyclic aromatic compounds, including xanthenes and thioxanthenes, have been identified as potential antiviral agents. These compounds have shown efficacy in prolonging the survival of mice infected with lethal viruses and have been effective via various administration routes. Their broad-spectrum antiviral activity suggests a promising avenue for the development of new antiviral drugs (A. Carr et al., 1976).

Methanol Detoxification

Methanol is a common short-chain alcohol in fermenting fruits, the natural food of Drosophila melanogaster (fruit fly). Studies have shown that cytochrome P450 monooxygenases (CYPs) are involved in methanol detoxification in both larvae and adults of D. melanogaster. Exposure to methanol significantly increases CYP activity and up-regulates the mRNA expression levels of several Cyp genes, suggesting their role in methanol metabolism (Shu-Ping Wang et al., 2012).

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODJHWXFBKXJBT-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)Cl)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

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